molecular formula C17H21N3O2S B5615815 N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No. B5615815
M. Wt: 331.4 g/mol
InChI Key: QWJGQHTWOGWDNP-UHFFFAOYSA-N
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Description

This segment involves the exploration of compounds with structural elements akin to the one , particularly focusing on their synthesis, molecular structure analysis, and evaluation of chemical and physical properties. These compounds often exhibit significant pharmacological activities, leading to their study within various scientific and medicinal chemistry contexts.

Synthesis Analysis

The synthesis of compounds structurally related to the target molecule often involves multi-step organic reactions, including cyclization, condensation, and substitution reactions. For example, compounds with oxadiazole and tetrahydrobenzothiophene moieties are synthesized through specific organic synthesis methodologies that ensure the formation of the desired framework with appropriate functional groups in place (Gein et al., 2017).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods (IR, 1H NMR, MS) are pivotal in determining the molecular structure of newly synthesized compounds. These techniques help in establishing the spatial arrangement of atoms within a molecule and validating the presence of specific structural motifs such as the oxadiazole ring and tetrahydrobenzothiophene core (Sharma et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups, with oxadiazole rings often participating in nucleophilic substitution reactions. The tetrahydrobenzothiophene moiety can undergo various organic reactions, including electrophilic aromatic substitution, depending on the substituents present (Vasileva et al., 2018).

Mechanism of Action

While the specific mechanism of action for your compound is not available, 1,2,4-oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment age-related diseases, antimicrobials, novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists, and Sirtuin 2 inhibitors .

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential for further refinement and exploration in various fields of medicinal chemistry .

properties

IUPAC Name

N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-10-2-5-13-12(8-10)9-14(23-13)16(21)18-7-6-15-19-17(22-20-15)11-3-4-11/h9-11H,2-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJGQHTWOGWDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=C(S2)C(=O)NCCC3=NOC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)ethyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

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